molecular formula C50H46F4N2O23 B15136950 Fluo-4FF AM

Fluo-4FF AM

Cat. No.: B15136950
M. Wt: 1118.9 g/mol
InChI Key: PIVFMXDTUPCMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluo-4FF AM is a cell-permeant fluorescent calcium indicator. It is an analog of Fluo-4 with a lower calcium-binding affinity, making it suitable for detecting intracellular calcium levels in the 1 μM to 1 mM range . This compound is widely used in biological research for measuring calcium concentrations inside living cells.

Preparation Methods

Fluo-4FF AM is synthesized by esterifying Fluo-4FF with acetoxymethyl (AM) groups. This esterification allows the compound to permeate cell membranes. Once inside the cell, intracellular esterases cleave the AM groups, converting this compound into its charged, fluorescent form that is impermeable to the cell membrane .

Chemical Reactions Analysis

Fluo-4FF AM primarily undergoes hydrolysis reactions inside cells. The AM ester groups are hydrolyzed by intracellular esterases, resulting in the formation of the fluorescent Fluo-4FF . This reaction is crucial for the compound’s functionality as a calcium indicator.

Mechanism of Action

Fluo-4FF AM operates by increasing its fluorescence intensity upon binding to calcium ions. The compound is initially non-fluorescent but becomes highly fluorescent when it binds to calcium. This change in fluorescence is directly proportional to the concentration of intracellular calcium . The fluorescence intensity is measured using techniques such as fluorescence microscopy, flow cytometry, or fluorometry .

Properties

Molecular Formula

C50H46F4N2O23

Molecular Weight

1118.9 g/mol

IUPAC Name

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate

InChI

InChI=1S/C50H46F4N2O23/c1-26(57)69-21-74-42-16-41-33(14-36(42)53)48(32-13-35(52)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-34(51)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3

InChI Key

PIVFMXDTUPCMAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F

Origin of Product

United States

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